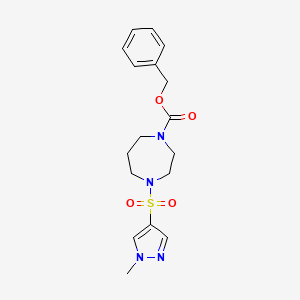

benzyl 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

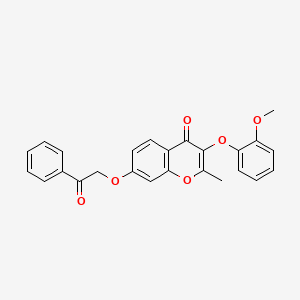

Activating Groups for Ring Expansion

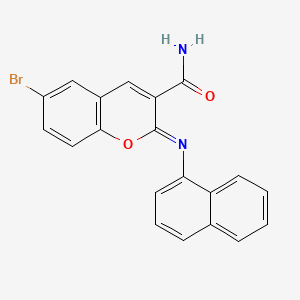

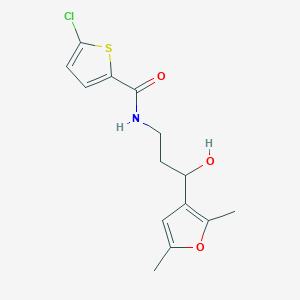

Research by Dean and Park (1976) explored activating groups for ring expansion in coumarin derivatives, leading to the synthesis of oxepin and pyrazoline derivatives. While not directly mentioning the specific compound , their work provides insight into the types of chemical transformations that may be applicable to similar structures (Dean & Park, 1976).

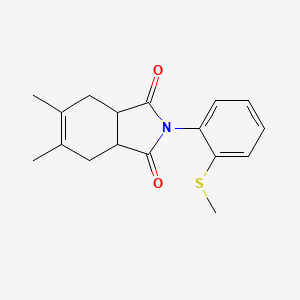

Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones

Dzedulionytė et al. (2022) described a general approach towards synthesizing tetrahydro-1,4-diazepinones, which are structurally related to the compound of interest. Their work highlights the versatility of these chemical frameworks in drug development (Dzedulionytė et al., 2022).

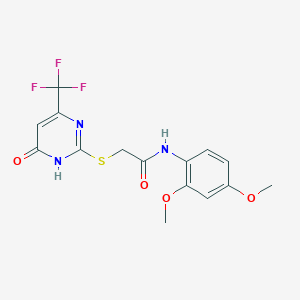

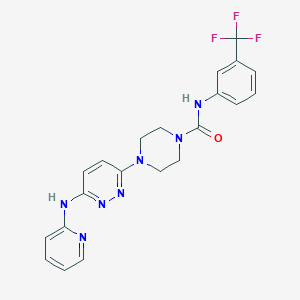

Synthesis and Reactivity of Trifluoropropene Derivatives

Plancquaert et al. (1996) discussed the synthesis and reactivity of trifluoropropene derivatives, leading to the formation of pyrazolines and other cycloaddition products. This research is relevant for understanding the chemical behavior of sulfonyl-containing compounds (Plancquaert et al., 1996).

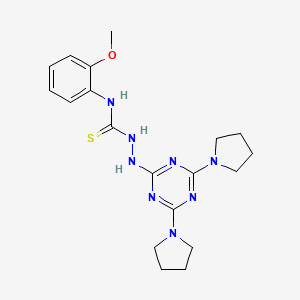

Isomerization of Pyrazoles

Vasin et al. (2015) provided an example of reversible thermal isomerization between 3H-pyrazole and 4H-pyrazole derivatives. This study is indicative of the dynamic behavior of pyrazole-containing compounds under thermal conditions (Vasin et al., 2015).

Synthesis of Benzo[e][1,4]diazepin-3-ones

Geng et al. (2019) reported on the synthesis of benzo[e][1,4]diazepin-3-ones via a novel annulation reaction. This work is relevant for understanding the synthetic accessibility of diazepine rings, which are present in the compound of interest (Geng et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl 4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-19-13-16(12-18-19)26(23,24)21-9-5-8-20(10-11-21)17(22)25-14-15-6-3-2-4-7-15/h2-4,6-7,12-13H,5,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZLRANZZKUAQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane](/img/structure/B2776117.png)

![N-(5-(N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2776120.png)

![4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine](/img/structure/B2776122.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2776124.png)

![1-[3-(4-Chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2776125.png)

![(E)-4-(Dimethylamino)-N-[3-(4-fluoro-N-methylanilino)propyl]but-2-enamide](/img/structure/B2776127.png)

![Ethyl 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate](/img/structure/B2776129.png)